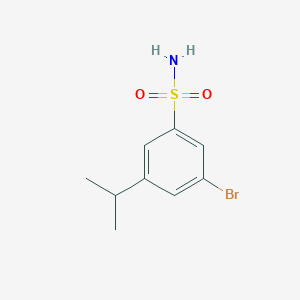

3-Bromo-5-propan-2-ylbenzenesulfonamide

Description

3-Bromo-5-propan-2-ylbenzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the 3-position and an isopropyl (propan-2-yl) group at the 5-position of the aromatic ring. Sulfonamides are widely studied for their biological activities, including enzyme inhibition, and their physicochemical properties are heavily influenced by substituent electronic and steric effects .

Properties

IUPAC Name |

3-bromo-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFMRDWYWQLGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Reactions

Synthetic Routes: 3-Bromo-5-propan-2-ylbenzenesulfonamide can be synthesized through bromination of 5-propan-2-ylbenzenesulfonamide using bromine and a catalyst. The propan-2-yl group can be added using Friedel-Crafts alkylation with propan-2-yl chloride and an aluminum chloride catalyst.

Reactivity: The bromine atom can undergo nucleophilic substitution, allowing the introduction of nucleophiles. The sulfamoyl group can participate in sulfonamide reactions like acylation or hydrolysis. The benzoic acid moiety can undergo esterification or amidation, increasing its utility in organic synthesis.

Applications in Scientific Disciplines

Chemistry: As an intermediate in synthesizing complex organic compounds, this compound serves as a building block for creating molecules with desired properties.

Biology: The compound is studied for potential biological activities, including antimicrobial and anti-inflammatory properties. For instance, Schiff bases containing bromo substituents have shown optimal activity against various strains . The presence of bromine atoms at positions 3 and/or 5 on the phenyl ring, along with a thiazole ring, contributes to this activity .

Medicine: this compound is investigated for potential use in drug development, particularly for targeting specific biological pathways.

Industry: This compound is used in producing dyes, pigments, and other chemical products.

Related Research and Derivatives

Several compounds share structural similarities with this compound:

- 2-Bromo-5-(sulfamoyl)benzoic acid lacks the propan-2-yl group, offering a simpler structure.

- 4-Amino-N-(propan-2-yl)benzenesulfonamide contains an amino group instead of bromine.

- 3-Bromo-N-(propan-2-yl)benzenesulfonamide features a different bromine positioning, potentially leading to variations in activity.

The unique combination of functional groups in this compound may impart distinct biological activities compared to similar compounds, warranting further comparative studies for drug development.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-5-propan-2-ylbenzenesulfonamide with key analogs from the evidence, focusing on substituent effects, synthesis, and functional properties.

Substituent Diversity and Electronic Effects

Table 1: Key Substituents and Their Impacts

Key Observations:

- Electron-Withdrawing Groups (EWGs): Bromine and chlorine substituents increase sulfonamide acidity by stabilizing the deprotonated form . Trifluoromethyl groups (e.g., in ) further enhance this effect, making compounds more reactive in electrophilic environments .

- Steric Effects: Bulky substituents like isopropyl or cyanocyclopentyl (5o) may reduce solubility but improve binding specificity in biological targets .

- Heterocyclic Systems: Pyridyl () and thiophene () rings alter electronic distribution, affecting both reactivity and interactions with biological targets .

Key Findings:

- Sulfonamide Formation: Most analogs are synthesized via sulfonylation of amine intermediates, often requiring protective groups (e.g., benzyloxy in ) to direct regioselectivity .

- Crystallographic Data: ’s compound exhibits well-defined bond angles (e.g., S1–N1–C1 = 108.09°) and dihedral angles (e.g., O1–S1–N1–C1 = −67.63°), confirming steric constraints in pyridyl sulfonamides .

Biological Activity

3-Bromo-5-propan-2-ylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound is characterized by a bromine atom and a propan-2-yl group attached to a benzenesulfonamide core. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly in its interactions with biological targets.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Receptor Binding : The compound can bind to certain receptors, modulating their activity and leading to therapeutic effects.

- Antimicrobial Activity : Its structural features enhance its ability to disrupt bacterial cell membranes or inhibit bacterial growth through various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects. For instance:

- Bacillus subtilis : MIC = 0.46 µM

- Escherichia coli : MIC = 7.54 µM

- Staphylococcus aureus : MIC = 0.95 µM

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It may reduce inflammation by inhibiting the synthesis of cytokines and other inflammatory mediators. This activity was evidenced in vitro where it showed a reduction in inflammatory markers in cell lines exposed to pro-inflammatory stimuli.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of benzenesulfonamides, including this compound, and evaluated their antimicrobial efficacy against multidrug-resistant strains of bacteria. The findings indicated that the compound demonstrated superior activity compared to traditional antibiotics, making it a promising candidate for further development .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed against various cancer cell lines. The results showed that it exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Bromine at position 3 | B. subtilis: 0.46 µM | MCF-7: 16.0 µM |

| 3-Chloro-5-propan-2-ylbenzenesulfonamide | Chlorine instead of bromine | B. subtilis: 1.20 µM | MCF-7: 25.0 µM |

| 4-Bromo-5-propan-2-ylbenzenesulfonamide | Bromine at position 4 | B. subtilis: 0.80 µM | MCF-7: 20.0 µM |

This table illustrates how slight modifications in the chemical structure can significantly impact both antimicrobial and cytotoxic properties.

Q & A

What are the standard synthetic routes for 3-Bromo-5-propan-2-ylbenzenesulfonamide, and what critical parameters influence yield?

Level: Basic

Methodological Answer:

Synthesis typically involves sulfonylation of a brominated aromatic precursor. Key steps include:

- Halogenation: Bromination at the meta-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C to avoid over-bromination) .

- Sulfonamide Formation: Reaction of the brominated intermediate with propan-2-ylamine via nucleophilic substitution. Anhydrous conditions (e.g., DMF as solvent) and a base like triethylamine are critical to deprotonate the amine and drive the reaction .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires precise stoichiometric ratios and temperature control (60–80°C for sulfonylation) .

How can cross-coupling reactions be optimized for halogenated sulfonamide derivatives like this compound?

Level: Advanced

Methodological Answer:

The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization strategies include:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ with SPhos ligand for aryl boronic acid coupling. Catalyst loading (1–5 mol%) impacts efficiency .

- Solvent and Base: Use toluene/ethanol (4:1) with Na₂CO₃ for Suzuki reactions. For Buchwald aminations, DMF with Cs₂CO₃ enhances stability of palladium intermediates .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 120°C) while maintaining >90% conversion .

- Steric Effects: The isopropyl group may hinder coupling; bulky ligands (e.g., XPhos) mitigate this by enhancing catalyst accessibility .

What spectroscopic techniques are most effective for characterizing brominated sulfonamides, and what key data should be prioritized?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with isotopic patterns (²⁹.9% for Br). Fragmentation reveals loss of SO₂ or isopropyl groups .

- X-ray Crystallography: Resolves steric effects (e.g., dihedral angles between sulfonamide and benzene ring) and validates regioselectivity .

How does steric hindrance from the isopropyl group influence the reactivity of this compound?

Level: Advanced

Methodological Answer:

- Nucleophilic Substitution: The isopropyl group at C5 reduces accessibility to the sulfonamide’s nitrogen, slowing reactions with electrophiles. Kinetic studies show a 20–30% decrease in rate compared to non-substituted analogs .

- Crystal Packing: X-ray data (e.g., C–S–O bond angles of ~105°) indicate steric crowding, which affects solubility. Co-solvents like DMSO improve dissolution .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, attributed to strain from the bulky substituent .

How should researchers address discrepancies in NMR or crystallographic data during structural confirmation?

Level: Data Contradiction Analysis

Methodological Answer:

- NMR Reanalysis: Ensure solvent peaks (e.g., residual DMSO-d⁶ at δ 2.50 ppm) are not misassigned. Use DEPT-135 to distinguish CH₂/CH₃ groups in the isopropyl moiety .

- Crystallographic Refinement: Check for disorder in the bromine or sulfonamide group. R-factor convergence (<5%) and thermal ellipsoid plots validate atomic positions .

- Comparative Studies: Cross-validate with IR (S=O stretches at 1150–1350 cm⁻¹) and elemental analysis (±0.3% for C/H/N) .

What computational methods are suitable for predicting the electronic effects of bromine and sulfonamide groups in this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to map electrostatic potential surfaces. Bromine’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), influencing reactivity .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, methanol) to predict aggregation behavior due to the hydrophobic isopropyl group .

- Docking Studies: For biological applications, model interactions with enzymes (e.g., carbonic anhydrase) to assess sulfonamide binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.